Product packaging for Methyl-P-Coumarate(Cat. No.:CAS No. 19367-38-5)

Methyl-P-Coumarate

Cat. No.: B358456
CAS No.: 19367-38-5
M. Wt: 178.18 g/mol
InChI Key: NITWSHWHQAQBAW-QPJJXVBHSA-N
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Description

Contextualization as a Phenolic Ester and Cinnamic Acid Derivative in Natural Products Research

Methyl 4-hydroxycinnamate is chemically classified as a phenolic ester. cymitquimica.com It is a derivative of p-coumaric acid, which is a type of hydroxycinnamic acid. cymitquimica.comnih.gov Cinnamic acids and their derivatives are a class of organic compounds that are synthesized by plants and mushrooms from the amino acid phenylalanine. nih.gov These compounds are abundant in the human diet. nih.gov The structure of Methyl 4-hydroxycinnamate consists of a cinnamic acid backbone featuring a hydroxyl group at the para-position of the phenyl ring and a methyl ester group. The trans configuration of the double bond is a key feature for its biological activity. As a phenolic compound, it belongs to a large and diverse group of molecules that are characterized by the presence of a hydroxyl group attached to an aromatic ring. In the broader context of natural products research, it is studied as a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin, flavonoids, and other phenolic compounds crucial for plant defense and structure.

Overview of its Natural Occurrence and Isolation from Botanical Sources

Methyl 4-hydroxycinnamate has been identified and isolated from a variety of plant species. Early reports documented its presence in Piper longum (long pepper) and Alpinia blepharocalyx. chemicalbook.comthegoodscentscompany.com Subsequent research has expanded the list of its natural sources to include a diverse range of plants.

Some of the botanical sources from which Methyl 4-hydroxycinnamate has been isolated are presented in the interactive table below.

Botanical SourceCommon NameReference(s)
Alpinia blepharocalyx chemicalbook.comnih.gov
Allium cepaOnion frontiersin.orgfrontiersin.orgnih.gov
Bambusa (various species)Bamboo thegoodscentscompany.com
Boronia megastigmaBrown Boronia thegoodscentscompany.com
Gmelina asiatica nih.gov
Grevillea robustaSilky Oak chemicalbook.com
Lentinus lepideusTrain Wrecker Mushroom thegoodscentscompany.com
Morinda citrifoliaNoni frontiersin.orgfrontiersin.orgnih.gov
Piper longumLong Pepper chemicalbook.comthegoodscentscompany.com
Sterculia diversifolia researchgate.net
Trixis michuacana var longifolia medchemexpress.com
Ziziphus jujubaJujube medchemexpress.com

The isolation of Methyl 4-hydroxycinnamate from these sources typically involves extraction and chromatographic techniques. For instance, in a study on Sterculia diversifolia, the compound was isolated from an ethyl acetate (B1210297) fraction of the plant extract using column chromatography. researchgate.net

Significance of Methyl 4-hydroxycinnamate as a Subject of Academic Investigation

The scientific interest in Methyl 4-hydroxycinnamate stems from its diverse biological activities. It is investigated for its potential as an antifungal, anti-inflammatory, and antioxidant agent. chemicalbook.comnih.gov Its role as a secondary metabolite involved in plant defense mechanisms further underscores its ecological significance. For example, it has been shown to induce defense responses in jujube fruit against the fungus Alternaria alternata, thereby reducing postharvest rot. medchemexpress.com

In the field of medicinal chemistry, Methyl 4-hydroxycinnamate serves as a starting material for the synthesis of other organic compounds and is studied for its potential therapeutic applications. Research has explored its effects on various cellular pathways, including its ability to suppress inflammation by activating the Akt signaling pathway and inhibiting the production of pro-inflammatory cytokines. thegoodscentscompany.com Furthermore, it has been identified as a melanin (B1238610) synthesis inhibitor in melanoma cells. nih.govmedchemexpress.com

Research Scope and Objectives within Current Scholarly Literature

Current research on Methyl 4-hydroxycinnamate is multifaceted, with several key areas of investigation. A significant portion of the research focuses on elucidating its biological activities and the underlying mechanisms of action. This includes studies on its anti-inflammatory, antimicrobial, and antinematodal properties.

A notable area of research is its potential in cancer therapy, particularly in acute myeloid leukemia (AML). nih.govfrontiersin.orgfrontiersin.orgnih.gov Studies have shown that Methyl 4-hydroxycinnamate can synergistically induce apoptosis in AML cells when combined with other phenolic compounds like carnosic acid. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net Researchers are exploring the structure-activity relationships of hydroxycinnamic acid derivatives to understand the chemical features necessary for these synergistic effects. nih.gov

Another research avenue is its role in plant biology and agriculture. Investigations into its function in plant defense against pathogens could lead to the development of new, environmentally friendly antifungal agents for crop protection. medchemexpress.complos.org Additionally, the catalytic conversion of lignin, a major component of plant biomass, into valuable aromatic compounds like Methyl 4-hydroxycinnamate is an area of active research with potential applications in biorefineries. researchgate.net

High-resolution spectroscopic studies are also being conducted to understand the fundamental photophysics and photochemistry of Methyl 4-hydroxycinnamate and related compounds, which is crucial for understanding their behavior and potential applications in areas like sunscreens. acs.org

The overarching objective of this diverse body of research is to fully characterize the chemical, biological, and physical properties of Methyl 4-hydroxycinnamate to harness its potential in medicine, agriculture, and industry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B358456 Methyl-P-Coumarate CAS No. 19367-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITWSHWHQAQBAW-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19367-38-5, 3943-97-3
Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)-
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Record name Methyl 4-hydroxycinnamate
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Record name Methyl p-hydroxycinnamate
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Record name 4-Hydroxycinnamic acid methyl ester
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Research on Synthetic Methodologies and Derivatization Strategies for Methyl 4 Hydroxycinnamate

Established Laboratory-Scale Synthesis Approaches

The primary and most conventional method for synthesizing Methyl 4-hydroxycinnamate is through the Fischer-Speier esterification of 4-hydroxycinnamic acid. chemicalbook.comwikipedia.org This acid-catalyzed reaction involves reacting the carboxylic acid with methanol (B129727). chemicalbook.comwikipedia.org

Investigations into Fischer Esterification and its Optimization

Fischer esterification is an equilibrium-driven process. organic-chemistry.org To achieve high yields of Methyl 4-hydroxycinnamate, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants, usually methanol, or by removing the water formed during the reaction. wikipedia.orgorganic-chemistry.org

Optimization studies have explored various parameters to enhance the efficiency of this reaction. Key factors influencing the reaction outcome include the choice of catalyst, catalyst loading, reaction time, and temperature. For instance, a study on the synthesis of methyl cinnamate (B1238496), a related compound, demonstrated that reducing the amount of sulfuric acid from an excess to a catalytic amount (75 mol %) could still provide a high yield (94%) in a shorter time frame. nsf.gov Further optimization showed that with 50 mol % of sulfuric acid, a 99% yield could be achieved within 1.5 hours. nsf.gov

Elevating the reaction temperature can also significantly reduce the reaction time. However, it poses a risk of side reactions, such as the dehydration of 4-hydroxycinnamic acid.

Exploration of Catalytic Systems and Reaction Conditions

Various acid catalysts are employed for Fischer esterification, with sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) being the most common. wikipedia.orgmdpi.com Sulfuric acid is highly effective due to its strong acidic nature. One documented procedure involves refluxing a mixture of 4-hydroxycinnamic acid and a catalytic amount of sulfuric acid in methanol overnight, achieving a 98% yield. chemicalbook.com

p-Toluenesulfonic acid is considered a good alternative, being a solid that is often easier to handle than corrosive concentrated sulfuric acid. nsf.gov Lewis acids, such as scandium(III) triflate, have also been investigated as catalysts for this type of esterification. wikipedia.org

The choice of solvent and reaction conditions also plays a crucial role. While the reaction can be carried out without a solvent, especially when using a large excess of the alcohol, non-polar solvents like toluene (B28343) or hexane (B92381) can be used to facilitate the removal of water through Dean-Stark distillation. wikipedia.org Microwave-assisted synthesis has emerged as a modern technique that can dramatically reduce reaction times and solvent usage. nsf.gov

Table 1: Comparison of Catalytic Systems for Fischer Esterification

CatalystCatalyst LoadingReaction TimeYield (%)Notes
Sulfuric AcidCatalytic dropOvernight (reflux)98A common and effective method. chemicalbook.com
Sulfuric Acid50 mol %1.5 hours99Optimized conditions for a related cinnamate ester. nsf.gov
p-Toluenesulfonic Acid50 mol %Not specified91A solid acid catalyst, easier to handle. nsf.gov
Amberlyst-15 (resin)Not specified18 hours90A solid acid catalyst that simplifies product isolation but may lead to higher byproduct formation.

Advanced Synthetic Routes and Chemical Modifications

Beyond the standard esterification, researchers have explored more advanced synthetic pathways and chemical modifications of Methyl 4-hydroxycinnamate to investigate its properties and potential applications.

Research on Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of Methyl 4-hydroxycinnamate is a key strategy in medicinal chemistry to understand how its chemical structure relates to its biological activity (Structure-Activity Relationship or SAR). nih.govrsc.org By systematically modifying different parts of the molecule, researchers can identify the crucial structural features required for a specific biological effect.

For instance, in studies investigating the synergistic anticancer effects of hydroxycinnamic acid derivatives with other compounds, a series of derivatives were synthesized. nih.govnih.gov These included variations in the position of the hydroxyl group on the phenolic ring and modifications of the carboxyl group. nih.gov The findings from these studies revealed that for synergistic activity with carnosic acid in acute myeloid leukemia cells, the para-hydroxyl group, the double bond in the propenoic acid chain, and the methyl-esterified carboxyl group were all critical structural elements. nih.govnih.gov This highlights that only specific derivatives, like Methyl 4-hydroxycinnamate and methyl ferulate, were capable of this synergistic action. nih.govnih.gov

Other derivatization strategies involve converting hydroxycinnamic acids into corresponding amides by condensation with amino acid esters. mdpi.com These modifications aim to alter properties like solubility and bioavailability to enhance therapeutic potential.

Exploration of Side Reactions in Synthetic Pathways (e.g., Michael Addition)

During the synthesis and derivatization of Methyl 4-hydroxycinnamate, the potential for side reactions must be considered. One notable side reaction is the Michael addition, a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. researchgate.netwikipedia.orgmasterorganicchemistry.com

Methodologies for Compound Preparation for Biological Research

The preparation of Methyl 4-hydroxycinnamate for biological research requires high purity and proper formulation. chemicalbook.comnih.gov The synthesis method often dictates the purification strategy.

Following synthesis via Fischer esterification, the crude product is typically worked up by dissolving it in an organic solvent like ethyl acetate (B1210297) and washing it with a saturated sodium bicarbonate solution to remove any unreacted acid. chemicalbook.com Further purification is often achieved through recrystallization. An ethanol-water solvent system is effective for recrystallizing Methyl 4-hydroxycinnamate, yielding needle-like crystals.

For biological assays, the purified compound is typically dissolved in a suitable solvent to prepare stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. nih.govchemfaces.com The final concentration of the solvent in the biological experiment must be carefully controlled to avoid any solvent-induced artifacts.

The identity and purity of the synthesized compound are confirmed using various analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): To assess purity.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the chemical structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight. chemicalbook.com

Investigations into the Diverse Biological Activities of Methyl 4 Hydroxycinnamate

Anticancer and Antileukemic Research

Recent studies have focused on the potential of Methyl 4-hydroxycinnamate as an agent in cancer therapy, with a specific emphasis on hematological malignancies like acute myeloid leukemia (AML).

Studies on Cytotoxicity in Acute Myeloid Leukemia (AML) Cell Lines (e.g., KG-1a, HL60)

Methyl 4-hydroxycinnamate has been shown to be moderately cytotoxic to acute myeloid leukemia (AML) cells when used as a single agent. nih.gov Research utilizing human AML cell lines, including the stem-like KG-1a and myoblastic HL60 cells, has demonstrated that MHC can reduce cell viability. nih.govfrontiersin.org However, its most significant cytotoxic effects are observed when it is used in combination with other phytochemicals. nih.govresearchgate.net For instance, treatment of KG-1a and HL60 cells with MHC in conjunction with carnosic acid leads to a substantial increase in cell death compared to treatment with either compound alone. nih.govresearchgate.net

Cell LineCompound(s)Key ObservationSource(s)
KG-1a Methyl 4-hydroxycinnamate + Carnosic AcidSynergistic cytotoxicity and induction of apoptosis. nih.gov, nih.gov, researchgate.net
HL60 Methyl 4-hydroxycinnamate + Carnosic AcidSynergistic reduction in viable cell numbers. nih.gov, researchgate.net, nih.gov
U937 Methyl 4-hydroxycinnamate + Carnosic AcidDramatic reduction in cell growth and viability. mdpi.com, researchgate.net

Examination of Synergistic Anticancer Effects with Other Phytochemicals (e.g., Carnosic Acid, Curcumin (B1669340), Calcitriol)

A significant body of research highlights the ability of Methyl 4-hydroxycinnamate to work synergistically with other natural compounds to enhance anticancer activity. nih.govnih.gov The most well-documented synergy is with the phenolic diterpene, carnosic acid (CA). researchgate.netnih.gov Studies have shown that low, non-cytotoxic concentrations of both MHC and CA can combine to induce massive apoptotic cell death in AML cells. nih.govnih.gov This cooperative effect is unique; similar synergies were not observed when testing carnosic acid with several other phytochemicals. nih.govfrontiersin.org In contrast to its strong synergy with carnosic acid, MHC did not show a cooperative effect with curcumin (CUR) in inducing cytotoxicity in AML cells. researchgate.net

The structural features of MHC are critical for its synergistic action with carnosic acid. nih.govnih.gov Research on the structure-activity relationship has identified three essential elements: a para-hydroxyl group on the phenolic ring, a carbon C7–C8 double bond, and a methyl-esterified carboxyl group. nih.govnih.gov Derivatives of MHC lacking the p-hydroxyl group lose their ability to cooperate with CA. researchgate.net However, modifying the methyl ester group to an ethyl or tert-butyl ester can markedly enhance the synergistic capability. researchgate.net

Furthermore, MHC has been found to cooperate with calcitriol, the active form of vitamin D, to enhance the differentiation of AML cells. nih.govnih.gov The C7–C8 double bond was identified as the major structural requirement for this particular interaction. nih.govnih.gov

CombinationCell Line(s)Observed Synergistic EffectSource(s)
Methyl 4-hydroxycinnamate + Carnosic Acid KG-1a, HL60Massive calcium-dependent apoptosis and cytotoxicity. nih.gov, nih.gov, nih.gov, frontiersin.org
Methyl 4-hydroxycinnamate + Calcitriol AML CellsEnhanced myeloid differentiation. nih.gov, nih.gov

Research on Antiproliferative and Apoptotic Effects in Cancer Cell Models

The primary mechanism behind the anticancer effect of the Methyl 4-hydroxycinnamate and carnosic acid combination is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org This process is characterized by phenotypical and mechanistic similarities to the apoptosis induced by the combination of curcumin and carnosic acid. nih.gov The induced apoptosis is rapid, robust, and dependent on a sustained increase in cytosolic calcium (Ca2+). nih.govmdpi.com This influx of calcium is a key trigger for the apoptotic cascade. mdpi.com

The apoptotic process initiated by the MHC and CA combination is confirmed by biochemical markers such as the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP) in HL60 cells. nih.gov This programmed cell death occurs without the generation of oxidative stress, indicating a specific signaling pathway is targeted. researchgate.netmdpi.com These findings demonstrate that MHC, particularly in combination with synergistic partners, has significant antiproliferative and pro-apoptotic capabilities in leukemia cell models. nih.govresearchgate.net

Anti-inflammatory Research

In addition to its anticancer potential, Methyl 4-hydroxycinnamate has been investigated for its anti-inflammatory properties. These studies often utilize macrophage cell lines, which are key players in the body's inflammatory response.

Modulation of Inflammatory Responses in Macrophage Cells (e.g., RAW264.7)

Research has demonstrated that Methyl 4-hydroxycinnamate can exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.netbiomolther.orgresearchgate.net LPS is a component of bacterial cell walls that is a potent activator of inflammatory responses in macrophages. nih.gov Studies show that MHC attenuates the inflammatory response in these cells, suggesting its potential to modulate inflammatory conditions. researchgate.netbiomolther.org The mechanism for this effect is linked to the activation of the Akt signaling pathway, which in turn helps to suppress the inflammatory cascade. biomolther.orgresearchgate.netnih.gov

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, PGE2, IL-1β, TNF-α, IL-6, IL-8, MCP-1)

Methyl 4-hydroxycinnamate has been shown to significantly inhibit the production of key pro-inflammatory mediators in activated macrophages. biomolther.orgresearchgate.net In LPS-stimulated RAW264.7 cells, MHC suppresses the excessive production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). biomolther.orgresearchgate.net This is achieved by inhibiting the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.orgresearchgate.netnih.gov

Furthermore, MHC curtails the overproduction of several pro-inflammatory cytokines. biomolther.org It has been shown to suppress the secretion of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netbiomolther.orgresearchgate.net Other studies have confirmed its ability to suppress additional inflammatory molecules, including interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), in stimulated airway epithelial cells. researchgate.netmedchemexpress.com This broad suppression of inflammatory molecules is achieved, in part, by inhibiting the activation of the master inflammatory regulator, nuclear factor-κB (NF-κB). researchgate.netbiomolther.org

Pro-inflammatory MediatorCell ModelEffectSource(s)
Nitric Oxide (NO) RAW264.7Significant inhibition of production. biomolther.org, researchgate.net
Prostaglandin E2 (PGE2) RAW264.7Significant inhibition of production. biomolther.org, researchgate.net
Tumor necrosis factor-α (TNF-α) RAW264.7Suppression of overproduction. researchgate.net, biomolther.org, nih.gov
Interleukin-1β (IL-1β) RAW264.7Suppression of overproduction. researchgate.net, biomolther.org, nih.gov
Interleukin-6 (IL-6) RAW264.7, A549Suppression of secretion. researchgate.net, medchemexpress.com
Interleukin-8 (IL-8) A549Suppression of secretion. medchemexpress.com
Monocyte chemoattractant protein-1 (MCP-1) RAW264.7, A549Suppression of secretion. researchgate.net, medchemexpress.com

Evaluation in Animal Models of Acute Inflammatory Conditions (e.g., LPS-induced ARDS)

Methyl 4-hydroxycinnamate (MH) has been investigated for its protective effects in animal models of acute inflammatory conditions, particularly in lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS). nih.govnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is commonly used to induce a robust inflammatory response in animal models, mimicking the characteristics of ARDS in humans. frontiersin.org

In a mouse model of LPS-induced ARDS, administration of MH demonstrated significant anti-inflammatory effects. nih.govnih.gov Treatment with MH was found to suppress the infiltration of inflammatory cells, such as neutrophils and macrophages, into the lungs. nih.gov This was evidenced by a decrease in the number of these cells in the bronchoalveolar lavage fluid (BALF) of MH-treated mice compared to the LPS-only group. nih.gov

Furthermore, MH treatment led to a reduction in the levels of key pro-inflammatory cytokines in the BALF. nih.govresearchgate.net These cytokines play a crucial role in the pathogenesis of ARDS. nih.gov The table below summarizes the effect of MH on these inflammatory mediators.

Inflammatory MediatorEffect of MH Treatment in LPS-Induced ARDS Mice
Pro-inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α)Significantly inhibited increase. nih.govresearchgate.net
Interleukin-6 (IL-6)Significantly inhibited increase. nih.govresearchgate.net
Interleukin-1 beta (IL-1β)Significantly inhibited increase. nih.govresearchgate.net
Other Inflammatory Markers
Reactive Oxygen Species (ROS)Decreased levels in BALF. nih.govresearchgate.net
Monocyte Chemoattractant Protein-1 (MCP-1)Suppressed secretion in BALF. nih.gov
Inducible Nitric Oxide Synthase (iNOS)Inhibited expression in the lungs. nih.gov

This table illustrates the inhibitory effects of Methyl 4-hydroxycinnamate on various inflammatory molecules in a mouse model of LPS-induced ARDS. Data sourced from studies demonstrating the compound's anti-inflammatory properties. nih.govresearchgate.net

The anti-inflammatory effects of MH are also associated with the modulation of key signaling pathways. Research has shown that MH can inhibit the activation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, both of which are pivotal in regulating the inflammatory response. nih.govnih.gov

Antioxidant Research

The antioxidant properties of Methyl 4-hydroxycinnamate have been a significant area of investigation, focusing on its ability to counteract oxidative stress through various mechanisms.

Methyl 4-hydroxycinnamate has demonstrated the ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. This activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netresearchgate.net These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize the free radical. nih.gov While specific IC50 values for Methyl 4-hydroxycinnamate in these assays are not consistently reported across all studies, its classification as a phenolic compound suggests its potential for such activity.

Beyond general free radical scavenging, Methyl 4-hydroxycinnamate has been shown to protect against reactive oxygen species (ROS). nih.gov ROS are a type of unstable molecule that are byproducts of normal metabolism and can increase during times of stress, leading to cellular damage. mdpi.comresearchgate.net In studies on LPS-induced ARDS in mice, treatment with Methyl 4-hydroxycinnamate resulted in decreased levels of ROS in the bronchoalveolar lavage fluid, indicating its ability to mitigate oxidative stress in an inflammatory environment. nih.gov This protective effect is crucial as excessive ROS can promote lung injury. nih.gov

A key mechanism underlying the antioxidant and anti-inflammatory effects of Methyl 4-hydroxycinnamate is its ability to induce the expression of Heme Oxygenase-1 (HO-1). nih.govnih.gov HO-1 is an enzyme with potent antioxidant and cytoprotective properties. mdpi.comfrontiersin.org Its induction is a cellular defense mechanism against oxidative stress and inflammation. nih.gov In animal models of LPS-induced ARDS, treatment with Methyl 4-hydroxycinnamate led to an upregulation of HO-1 expression in the lungs. nih.govnih.gov This induction was also confirmed in RAW264.7 macrophage cells. nih.govnih.gov The upregulation of HO-1 is associated with the suppression of pro-inflammatory cytokines and the inhibition of inflammatory signaling pathways, highlighting its importance in the protective effects of Methyl 4-hydroxycinnamate. nih.gov The byproducts of the reaction catalyzed by HO-1, such as biliverdin (B22007) and carbon monoxide, also have anti-inflammatory properties. researchgate.netnih.gov

Protection Against Reactive Oxygen Species (ROS)

Antimicrobial and Antifungal Research

Methyl 4-hydroxycinnamate has been identified as a compound with potential antibacterial activity against a range of pathogens. nih.govchemfaces.comzenodo.org Research has shown that extracts containing this compound, as well as the isolated compound itself, can inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Studies on extracts from Morinda citrifolia (Noni) leaves, which contain Methyl 4-hydroxycinnamate, demonstrated antibacterial effects against Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. nih.govchemfaces.comzenodo.orgresearchgate.net The disk diffusion method was used to assay the antibacterial activities, indicating that phenolic compounds, including Methyl 4-hydroxycinnamate, likely contribute significantly to these effects. nih.govzenodo.org

Further research has specifically investigated the antibacterial properties of Methyl 4-hydroxycinnamate. One study reported its effectiveness against Staphylococcus aureus. Another study demonstrated its activity against Proteus vulgaris and Bacillus cereus. frontiersin.org The table below summarizes the observed antibacterial activity of Methyl 4-hydroxycinnamate against various pathogens.

Bacterial PathogenGram StainObserved Antibacterial Activity of Methyl 4-hydroxycinnamate
Bacillus subtilisGram-positiveInhibitory effects observed in studies with extracts containing the compound. nih.govzenodo.orgresearchgate.net
Escherichia coliGram-negativeInhibitory effects observed in studies with extracts containing the compound. nih.govzenodo.orgresearchgate.net
Proteus vulgarisGram-negativeExhibited remarkable antibacterial activity. frontiersin.org Extracts containing the compound also showed inhibitory effects. nih.govzenodo.orgresearchgate.net
Staphylococcus aureusGram-positiveReported to inhibit growth. Extracts containing the compound also showed inhibitory effects. nih.govzenodo.orgresearchgate.net

This table summarizes the antibacterial activity of Methyl 4-hydroxycinnamate against various pathogenic bacteria as reported in the scientific literature. nih.govzenodo.orgresearchgate.netfrontiersin.org

It is important to note that the effectiveness of antibacterial agents can vary depending on the specific strain of bacteria and the methodology used for testing. nih.gov

Studies on Antifungal Efficacy (e.g., against Aspergillus flavus, Aspergillus terreus, Aspergillus niger, Alternaria alternata)

Methyl 4-hydroxycinnamate has been identified as a compound with notable antifungal properties. chemicalbook.comechemi.com Research has explored its efficacy against several fungal species, including pathogenic and spoilage fungi. The compound is a derivative of cinnamic acid and has been used in structure-antifungal activity relationship (SAR) studies to understand the chemical features responsible for its effects. echemi.comlookchem.com

Studies have specifically investigated its activity against various Aspergillus species. Methyl 4-hydroxycinnamate is recognized as an antifungal agent effective against Aspergillus flavus, Aspergillus terreus, and Aspergillus niger. chemicalbook.comechemi.comlookchem.comas-1.co.jplookchem.com SAR studies involving 22 cinnamic acid derivatives highlighted the importance of the chemical structure for the antifungal effect against these species. conicet.gov.ar While some derivatives showed significant activity, the specific inhibitory concentrations for Methyl 4-hydroxycinnamate against these particular Aspergillus species are detailed in broader SAR studies. conicet.gov.ar For instance, one study noted that the esterification of cinnamic acids, as seen in Methyl 4-hydroxycinnamate, can increase lipophilicity, a factor that has been previously observed to enhance antifungal activity against Aspergillus terreus and Aspergillus flavus. nih.gov

Beyond the Aspergillus genus, Methyl 4-hydroxycinnamate has demonstrated a strong inhibitory effect against Alternaria alternata. medchemexpress.com Research shows that at a concentration of 200 μg/mL, it exhibits antifungal activity against this fungus, which is responsible for black spot rot in fruits like the jujube. medchemexpress.com In fact, treatments with Methyl 4-hydroxycinnamate have been shown to induce defense responses in jujube fruit, helping to inhibit Alternaria rot. medchemexpress.com

Table 1: Summary of Antifungal Activity of Methyl 4-hydroxycinnamate

Fungal SpeciesReported ActivityResearch ContextCitation
Aspergillus flavus Antifungal agentUsed in structure-antifungal activity relationship studies. chemicalbook.comechemi.comlookchem.comas-1.co.jp chemicalbook.comechemi.comlookchem.comas-1.co.jp
Aspergillus terreus Antifungal agentInvestigated in structure-antifungal activity relationship studies. chemicalbook.comechemi.comlookchem.comas-1.co.jpconicet.gov.ar chemicalbook.comechemi.comlookchem.comas-1.co.jpconicet.gov.ar
Aspergillus niger Antifungal agentUtilized in structure-antifungal activity relationship studies. chemicalbook.comechemi.comlookchem.comas-1.co.jpconicet.gov.ar chemicalbook.comechemi.comlookchem.comas-1.co.jpconicet.gov.ar
Alternaria alternata Strong inhibitory effect (at 200 μg/mL)Inhibits fungal growth and Alternaria rot in jujube fruit. medchemexpress.com medchemexpress.com

Other Reported Biological Activities in Research

Depigmenting Effects (e.g., Melanin (B1238610) Formation Inhibition)

Methyl 4-hydroxycinnamate has been investigated for its depigmenting properties, specifically its ability to inhibit melanin synthesis. chemicalbook.comebi.ac.uk Research has shown that it can suppress melanin formation in B16 mouse melanoma cells. medchemexpress.comresearchgate.net One study indicated that a concentration of 10 μM of Methyl 4-hydroxycinnamate effectively inhibits melanin production in these cells. medchemexpress.com

The mechanism behind this activity involves the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway. ebi.ac.ukresearchgate.net Both p-Coumaric acid and its methyl ester, Methyl 4-hydroxycinnamate, can inhibit the oxidation of L-tyrosine as catalyzed by mushroom tyrosinase. ebi.ac.ukresearchgate.net However, a significant difference was observed in cellular activity; Methyl 4-hydroxycinnamate markedly suppressed melanin formation in B16 melanoma cells, whereas its precursor, p-Coumaric acid, did not show this effect. ebi.ac.ukresearchgate.net Further investigation suggests that the enone moiety within the structure of Methyl 4-hydroxycinnamate is a critical element contributing to its anti-melanogenic activity and cytotoxicity against melanoma cells. researchgate.net

Antinematodal Activity

The potential of Methyl 4-hydroxycinnamate as an antinematodal agent has been explored in scientific studies. researchgate.net Research has identified it as a phenolic compound with inhibitory activity against plant-parasitic nematodes. researchgate.netusda.gov

Specifically, Methyl 4-hydroxycinnamate isolated from Acanthopanax grayi demonstrated inhibitory effects on Meloidogyne incognita, a root-knot nematode that is a significant agricultural pest. researchgate.netresearchgate.net In addition to its effects on plant-parasitic nematodes, the compound has also been evaluated against nematodes affecting livestock. A bio-directed study on the spent substrate of Pleurotus ostreatus (oyster mushroom) identified Methyl 4-hydroxycinnamate as one of the active compounds. nih.gov The study concluded that this substrate, containing the compound, has potential anthelmintic activity against Haemonchus contortus, a gastrointestinal nematode parasite of sheep and goats. nih.gov

Anti-adipogenic Activity

Methyl 4-hydroxycinnamate has been reported to possess anti-adipogenic activity, which is the ability to inhibit the differentiation of preadipocytes into mature fat cells (adipocytes). biomolther.orgfrontiersin.orgnih.govsemanticscholar.org This biological effect was observed in studies using mouse 3T3-L1 cells, a common cell line model for studying adipogenesis. medchemexpress.com The research assessed the differentiation of these preadipocytes into adipocytes over an eight-day period via spectrophotometry. medchemexpress.com While the activity has been reported, the detailed underlying mechanisms by which it exerts this effect are still an area of ongoing investigation. biomolther.orgnih.govsemanticscholar.org

Nitrification Inhibition Potential in Soil Systems

Methyl 4-hydroxycinnamate has been identified as a promising biological nitrification inhibitor (BNI) in soil systems. mdpi.comrepec.orgresearchgate.net Nitrification inhibitors are compounds that slow down the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a process that can lead to nitrogen loss from agricultural soils. mdpi.comnih.gov

In a study evaluating various cinnamic acid derivatives, Methyl 4-hydroxycinnamate was one of three compounds showing notable inhibitory efficacy against the growth of Nitrosomonas europaea, a key ammonia-oxidizing bacterium. mdpi.comrepec.orgresearchgate.net The half-maximal effective concentration (EC₅₀) for Methyl 4-hydroxycinnamate was determined to be 20 μM in a liquid culture. mdpi.comresearchgate.net When further assessed in agricultural soil, it caused a significant reduction in both the nitrification rate and the numbers of the bacterial amoA gene, which is essential for ammonia (B1221849) oxidation. mdpi.comrepec.orgresearchgate.net These findings suggest its potential as an effective alternative to synthetic nitrification inhibitors currently in use. nih.gov

Table 2: Nitrification Inhibition Efficacy of Methyl 4-hydroxycinnamate and Other Cinnamic Acid Derivatives

CompoundEC₅₀ (in liquid culture)Efficacy in SoilCitation
Methyl 4-hydroxycinnamate 20 μMDisplayed a noteworthy reduction in nitrification rate. mdpi.comresearchgate.net
Methyl cinnamate (B1238496)25 μMShowed significant inhibition of nitrification. mdpi.comresearchgate.net
Methyl 4-fluorocinnamate8 μMExhibited the greatest inhibitory efficacy among those tested. mdpi.comresearchgate.net

Antimalarial Studies and Cytokine Modulation in Infected Models

Research has uncovered the antimalarial properties of Methyl 4-hydroxycinnamate and its ability to modulate the host's immune response during infection. scispace.comresearchgate.netukm.myukm.my Studies have demonstrated that the compound exhibits good in vitro antiplasmodial activity and chemosuppressive effects in animal models of malaria. scispace.com

A key aspect of its mechanism of action is the modulation of cytokine levels. scispace.comcabidigitallibrary.org In P. berghei-infected models, treatment with Methyl 4-hydroxycinnamate led to a decrease in pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). scispace.com Concurrently, it caused an elevation of anti-inflammatory cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10). scispace.com

These antimalarial and cytokine-modulating effects are believed to be mediated through the inhibition of Glycogen Synthase Kinase-3 beta (GSK3β). scispace.comresearchgate.netukm.my The inhibition of GSK3β is a plausible molecular target that explains how Methyl 4-hydroxycinnamate can control the inflammatory response associated with malarial pathogenesis. scispace.comcabidigitallibrary.org

Mechanistic Elucidation and Cellular/molecular Pathways Research

Molecular Mechanisms of Action

The molecular actions of Methyl 4-hydroxycinnamate are primarily linked to its ability to counteract oxidative stress and inflammation.

Methyl 4-hydroxycinnamate demonstrates notable free radical scavenging capabilities. acs.org This activity is crucial in protecting cells from the damaging effects of reactive oxygen species (ROS). The process involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions. acs.orgresearchgate.net Studies have shown its effectiveness in scavenging various radicals, including the hydroxyl radical (•OH) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. caymanchem.comacs.org The antioxidant efficiency of hydroxycinnamic acid derivatives like Methyl 4-hydroxycinnamate is linked to the structure of their aromatic ring and the presence of hydroxyl and methoxy (B1213986) groups. nih.govrsc.org

In one study, the •OH radical-scavenging capacity of methyl p-coumarate was evaluated by measuring its ability to inhibit the oxidative damage to 2-deoxy-D-ribose in a Fenton reaction system. acs.org The formation of an oxidized metabolite of Methyl 4-hydroxycinnamate upon scavenging •OH radicals has also been suggested through in silico density functional theory calculations. acs.org

Table 1: Free Radical Scavenging Activity of Methyl 4-hydroxycinnamate

Radical Assayed Method Finding
DPPH Radical Cell-free assay Scavenges DPPH radicals with an IC50 value of 772.47 µM. caymanchem.com
Hydroxyl Radical (•OH) Fenton reaction with 2-deoxy-D-ribose Inhibits oxidative damage, demonstrating •OH radical-scavenging activity. acs.org

A key aspect of the anti-inflammatory action of Methyl 4-hydroxycinnamate is its ability to reduce the production of nitric oxide (NO) in inflammatory cells. ebi.ac.ukresearchgate.net In inflammatory conditions, particularly in macrophages stimulated by lipopolysaccharide (LPS), the expression of inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production. nih.govnih.gov

Table 2: Effect of Methyl 4-hydroxycinnamate on Nitric Oxide Production

Cell Line Stimulant Effect
RAW 264.7 macrophages Lipopolysaccharide (LPS) Significantly inhibits NO production. ebi.ac.ukresearchgate.netnih.gov
RAW 264.7 macrophages Lipopolysaccharide (LPS) Suppresses the protein expression of iNOS. ebi.ac.uknih.gov
RAW 264.7 macrophages Lipopolysaccharide (LPS) Reduces NO production with an IC50 of 19.29 µM. caymanchem.com

Investigation of Free Radical Scavenging Processes

Cellular Signaling Pathway Investigations

The anti-inflammatory effects of Methyl 4-hydroxycinnamate are mediated through its influence on key cellular signaling pathways.

The Akt signaling pathway, a crucial regulator of cell survival and proliferation, has been identified as a key target of Methyl 4-hydroxycinnamate in exerting its anti-inflammatory effects. ebi.ac.uknih.govresearchgate.net Studies have demonstrated that Methyl 4-hydroxycinnamate significantly increases the phosphorylation of Akt in LPS-stimulated RAW 264.7 macrophage cells in a concentration-dependent manner. ebi.ac.ukresearchgate.netnih.gov

This activation of the Akt pathway is believed to be a primary mechanism behind the anti-inflammatory action of the compound. researchgate.netnih.govresearchgate.net To confirm this, research has shown that the use of an Akt inhibitor, wortmannin, abolishes the Akt phosphorylation induced by Methyl 4-hydroxycinnamate. ebi.ac.uknih.gov While the activation of Akt signaling is a critical component of its anti-inflammatory mechanism, it has been noted that inhibition of this pathway does not completely reverse the suppression of iNOS and COX-2 expression, suggesting the involvement of other signaling pathways. researchgate.net

Methyl 4-hydroxycinnamate has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors in the inflammatory process. nih.govresearchgate.net In response to inflammatory stimuli like LPS, NF-κB is activated, which involves the degradation of its inhibitory protein, IκB. ebi.ac.uknih.gov This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

Research has shown that Methyl 4-hydroxycinnamate significantly attenuates the LPS-induced degradation of IκB, thereby inhibiting the nuclear translocation of NF-κB. ebi.ac.uknih.gov In a study on PMA-stimulated A549 cells, Methyl 4-hydroxycinnamate was observed to inhibit the phosphorylation of IκBα and the NF-κB p65 subunit. researchgate.net Similarly, the phosphorylation of c-Jun and c-Fos, components of the AP-1 transcription factor, was also suppressed by Methyl 4-hydroxycinnamate in these cells. researchgate.net This dual suppression of NF-κB and AP-1 activation contributes to the downregulation of inflammatory molecule production. nih.gov

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is another important target in the anti-inflammatory action of Methyl 4-hydroxycinnamate. nih.gov The p38 MAPK pathway is known to be involved in the cellular response to stress and in the production of inflammatory cytokines. mdpi.comselleckchem.com

In a mouse model of LPS-induced acute respiratory distress syndrome (ARDS), treatment with Methyl 4-hydroxycinnamate significantly reversed the increased phosphorylation of p38 MAPK in lung tissue. nih.gov This inhibitory effect on p38 MAPK activation was found to be a key mechanism by which Methyl 4-hydroxycinnamate exerts its protective effects against airway inflammation. nih.gov It is important to note that in LPS-stimulated RAW 264.7 macrophage cells, Methyl 4-hydroxycinnamate did not show significant changes in the phosphorylation levels of MAP kinases, including p38. researchgate.netnih.gov This suggests that the inhibitory effect on p38 MAPK may be more prominent in certain in vivo models or cell types.

Inhibition of p38 MAPK Signaling

Apoptosis Induction Pathways

Methyl 4-hydroxycinnamate (MHC) has been identified as a phenolic compound that can work synergistically with other natural compounds, such as carnosic acid (CA), to induce significant cytotoxicity in acute myeloid leukemia (AML) cells. nih.govnih.govfrontiersin.org This effect is achieved at low concentrations of each compound and notably does not harm normal peripheral blood mononuclear cells. nih.govfrontiersin.org The synergistic effect of the MHC and CA combination leads to a profound induction of apoptosis that is dependent on intracellular calcium levels. nih.govfrontiersin.orgmdpi.com

Studies using AML cell lines, such as HL60 and KG-1a, have demonstrated that the combination of MHC and CA triggers a significant increase in steady-state cytosolic calcium levels. nih.govfrontiersin.orgfrontiersin.org This accumulation of intracellular calcium is a critical mediator of the subsequent apoptotic cell death. nih.govfrontiersin.org The process is characterized as a calcium-dependent apoptosis induction, highlighting the central role of calcium signaling in the anti-leukemic activity of this compound combination. nih.govnih.govfrontiersin.orgfrontiersin.org

The apoptotic pathway initiated by methyl 4-hydroxycinnamate, particularly in combination with carnosic acid, involves the activation of the caspase cascade. nih.govfrontiersin.org Western blot analyses have confirmed the cleavage of caspase-3, a key executioner caspase, in AML cells treated with the MHC and CA combination. mdpi.comfrontiersin.org The activation of caspases is a hallmark of apoptosis, and its inhibition can prevent the induced cell death. frontiersin.org

Following caspase activation, a crucial downstream event is the cleavage of Poly (ADP-ribose) polymerase (PARP). mdpi.comfrontiersin.org PARP is an enzyme involved in DNA repair, and its cleavage by caspases, primarily caspase-3, is a classic indicator of apoptosis. nih.govnumberanalytics.com This cleavage generates an 89 kDa C-terminal fragment and a 24 kDa N-terminal fragment, inactivating the enzyme and preventing DNA repair, thus facilitating the apoptotic process. numberanalytics.com Studies have shown that treatment of AML cells with MHC and CA leads to the cleavage of PARP, confirming the induction of apoptosis through this well-established molecular pathway. nih.govmdpi.comfrontiersin.org This event serves as a molecular switch, ensuring the progression of apoptosis by preventing ATP depletion that would result from excessive PARP activation in response to DNA damage. nih.gov

Research on Calcium-Dependent Apoptosis Induction

Photochemical and Excited-State Dynamics Research

Methyl 4-hydroxycinnamate serves as a crucial model for the chromophore of the Photoactive Yellow Protein (PYP) in its neutral form. acs.org PYP is a blue-light photoreceptor protein containing a 4-hydroxycinnamic acid chromophore. acs.org The small, water-soluble, and stable nature of PYP has made it an excellent system for studying photochemistry and protein folding. acs.org

High-resolution gas-phase spectroscopic studies on methyl 4-hydroxycinnamate have been instrumental in understanding the electronic structure and properties of the PYP chromophore. acs.org These investigations have revealed that the molecule can exist in multiple conformations with similar spectroscopic characteristics. acs.org Furthermore, complexation with a single water molecule significantly alters the spectroscopic properties of methyl 4-hydroxycinnamate, particularly by stabilizing the lowest excited singlet state and affecting transition intensities. acs.org The deprotonated methyl ester of p-coumaric acid, which is methyl-4-hydroxycinnamate, has been used in infrared multiple photon dissociation (IRMPD) spectroscopy to confirm assignments of the phenoxide structure of the PYP chromophore model. ru.nl

Computational and experimental studies have extensively investigated the excited-state dynamics of methyl 4-hydroxycinnamate following photoexcitation. mdpi.com The dominant decay channel for the lowest excited singlet state (S₁), which is a 1ππ* state, is an ultrafast internal conversion to a lower-lying 1nπ* state. mdpi.comnih.gov This process occurs on a picosecond timescale. mdpi.comnih.gov

Quantum-chemical calculations and various spectroscopic techniques have been employed to elucidate the non-radiative decay pathways. acs.orgmdpi.com For the s-cis conformer of para-hydroxy methylcinnamate, the major decay route is proposed to be [1ππ* → 1nπ* → 3ππ* → S₀]. mdpi.com The lifetime of the S₁(1ππ) state has been determined to be approximately 2.5 picoseconds. mdpi.com Following internal conversion to the 1nπ state, intersystem crossing to the triplet 3ππ* state occurs. mdpi.com This triplet state has a much longer lifetime, on the order of nanoseconds. aip.org The presence of conical intersections between different potential energy surfaces, such as the V(ππ) and 1nπ states, is believed to facilitate these rapid internal conversion processes. acs.org However, factors like hydration can alter these dynamics, raising the energy barrier for internal conversion and making other pathways like bond isomerization more prominent. nih.govaip.org

Influence of Solvent Environment (e.g., Water Complexation) on Excited States

The photophysical and photochemical behavior of Methyl 4-hydroxycinnamate in its excited states is profoundly influenced by its immediate molecular environment. The nature of the solvent, particularly its ability to form hydrogen bonds, can significantly alter the energies of the excited electronic states and, consequently, the dominant de-excitation pathways. Research using high-resolution gas-phase spectroscopy and quantum-chemical calculations has provided detailed insights into these solvent-induced modifications, with a particular focus on complexation with water molecules. acs.orgnih.govebi.ac.uk

In the isolated, gas-phase molecule, the dominant decay channel for the lowest excited ππ* state (S₁) is an ultrafast internal conversion (IC) to a lower-lying nπ* state. uva.nlmdpi.com However, the introduction of a solvent, especially a protic solvent like water, radically alters this dynamic. uva.nlresearchgate.net Computational and experimental studies have demonstrated that hydrogen bonding between Methyl 4-hydroxycinnamate and water molecules leads to significant changes in the potential energy surfaces of the excited states. researchgate.netresearchgate.net

Specifically, complexation with a single water molecule has been shown to have a dual effect on the primary excited states involved in the photochemistry of Methyl 4-hydroxycinnamate. ebi.ac.uk Computational studies reveal that one-water hydration significantly stabilizes the vertical excitation energy of the spectroscopically bright ¹ππ* state while destabilizing the dark ¹nπ* state. ebi.ac.ukresearchgate.net This selective stabilization of the ¹ππ* state relative to the ¹nπ* state increases the energy barrier for the internal conversion pathway that is dominant in the gas phase. researchgate.netresearchgate.net As a result, internal conversion to the nπ* state is suppressed, and alternative decay channels, such as bond isomerization, become prominent. uva.nlresearchgate.net

High-resolution spectroscopic studies on clusters of Methyl 4-hydroxycinnamate with water confirm these theoretical predictions. The complexation with a single water molecule, which binds to the phenolic hydroxyl group, induces a notable stabilization of the lowest excited singlet state (S₁). acs.orgnih.govtandfonline.com This stabilization is observed as a significant red-shift of the S₁ ← S₀ origin transition. tandfonline.com

Furthermore, the solvent environment affects not only the energy levels but also the transition intensities. acs.orgnih.gov The presence of a water molecule has been observed to considerably affect the spectroscopic properties of Methyl 4-hydroxycinnamate. acs.orgnih.govebi.ac.uk This phenomenon has been tentatively explained by an increase in the oscillator strength of the electronic transition and by the modification or removal of conical intersections with a πσ* state. acs.orgnih.govmdpi.com In aqueous solution, the solvent produces dramatic modifications on the free energy profile of the S₁ state, opening competitive de-excitation channels that include fluorescence and trans-cis photoisomerization. ebi.ac.uk This shift in decay dynamics highlights the critical role of the microenvironment in dictating the photoprotective mechanisms of cinnamate-based molecules. frontiersin.orgnih.gov

Structure Activity Relationship Sar Studies of Methyl 4 Hydroxycinnamate and Its Analogs

Impact of Structural Modifications on Biological Effects

Modifications to the core structure of methyl 4-hydroxycinnamate can significantly alter its biological profile. Changes to the ester group or the introduction of substituents on the phenolic ring can either enhance or diminish its therapeutic potential.

While the methyl ester of 4-hydroxycinnamic acid is optimal for synergistic activity with carnosic acid, alterations to this ester group have been explored. In the context of antiprotozoal activity, for instance, studies on cinnamate (B1238496) ester analogues have shown that a medium-sized linear alkyl chain, such as n-propyl or n-butyl, can provide the highest potency, while smaller or branched alkyl groups like methyl, ethyl, isopropyl, and tert-butyl result in slightly lower activity. nih.gov This indicates that the nature of the ester group can be fine-tuned to optimize activity for different therapeutic applications, though for synergistic effects in AML, the methyl ester remains the benchmark.

The substitution of the para-hydroxyl group with a methoxy (B1213986) group, as in methyl 4-methoxycinnamate, leads to a loss of the synergistic antileukemic activity seen with methyl 4-hydroxycinnamate. While the methoxy group increases lipophilicity and photostability, the hydroxyl group is crucial for the hydrogen bonding and redox activity involved in the synergistic effect.

However, the introduction of a methoxy group at the C3 position while retaining the C4-hydroxyl group, as in methyl ferulate, presents a more complex picture. Methyl ferulate does exhibit some synergistic cytotoxicity with carnosic acid, but this effect is less potent than that of methyl 4-hydroxycinnamate. nih.gov This suggests that while the para-hydroxyl group is paramount, additional substitutions on the phenolic ring can modulate the degree of synergistic interaction. The methoxy group in the ortho position to the hydroxyl group, as in ferulic acid, has been shown to enhance antioxidant activity by stabilizing the phenoxy radical. core.ac.uk In some contexts, methoxy substitution on the phenyl ring has a positive effect on bioactivity. semanticscholar.org Specifically, the methoxy group, particularly at the para position, is linked to strong antidiabetic, hepato- and neuroprotective potential. nih.gov

Compound NameStructural ModificationEffect on Biological Activity
Methyl 4-hydroxycinnamate-Optimal synergistic pro-apoptotic activity with carnosic acid. nih.gov
p-Coumaric acidFree carboxylic acid instead of methyl esterWeaker antileukemic effects due to lower cell permeability.
Methyl 2-hydroxycinnamateOrtho-hydroxyl groupLacks synergistic activity with carnosic acid.
Methyl 3-hydroxycinnamateMeta-hydroxyl groupLacks synergistic activity with carnosic acid.
Methyl 3-(4-hydroxyphenyl) propionateSaturated C7-C8 bondAbolished synergistic cytotoxicity. nih.gov
Methyl 4-methoxycinnamatePara-methoxy group instead of hydroxylLacks synergistic antileukemic activity.
Methyl ferulateC4-hydroxyl and C3-methoxy groupShows reduced synergistic cytotoxicity with carnosic acid compared to methyl 4-hydroxycinnamate. nih.gov Possesses stronger antioxidant activity.

Alterations in Ester Group (e.g., Ethyl, Tert-Butyl Esters) and their Influence on Synergistic Effects

Research on Synergistic Interactions with Co-Administered Compounds

A significant area of research for methyl 4-hydroxycinnamate involves its ability to act synergistically with other compounds, producing a combined effect that is greater than the sum of their individual effects. grafiati.com This is particularly relevant in cancer research, where such combinations can enhance therapeutic outcomes at lower, non-cytotoxic concentrations of the individual agents. nih.gov

The most extensively studied synergistic interaction is between methyl 4-hydroxycinnamate and the phenolic diterpene carnosic acid . nih.govresearchgate.net Studies on acute myeloid leukemia (AML) cell lines have shown that when used together at low concentrations, these two compounds induce massive, calcium-dependent apoptosis. nih.govfrontiersin.orgnih.gov Neither compound at these concentrations is significantly cytotoxic on its own, but the combination leads to a potent anti-leukemic effect. nih.govfrontiersin.org This synergy has been confirmed through combination index analysis, which revealed a strong synergistic interaction in killing AML cells, while not affecting normal peripheral blood mononuclear cells. frontiersin.orgnih.gov

The mechanism for this synergy involves the induction of cytosolic calcium accumulation, which triggers the apoptotic pathway. researchgate.net This effect is phenotypically and mechanistically similar to the synergy observed between curcumin (B1669340) and carnosic acid. frontiersin.orgnih.gov In screening studies, methyl 4-hydroxycinnamate was uniquely effective among several tested phytochemicals in cooperating with carnosic acid. frontiersin.orgfrontiersin.org Other compounds, including rosmarinic acid, silibinin, resveratrol, and quercetin, did not produce a similar synergistic effect with carnosic acid under the tested conditions. frontiersin.orgnih.gov

Beyond carnosic acid, methyl 4-hydroxycinnamate has also been found to cooperate with calcitriol , the active metabolite of vitamin D. nih.govnih.gov This combination potently enhances the differentiation of AML cells. nih.govgrafiati.comresearchgate.net The structural requirement for this specific interaction appears to be primarily the C7–C8 double bond of the methyl 4-hydroxycinnamate molecule. nih.govnih.govgrafiati.com

These findings suggest that methyl 4-hydroxycinnamate can serve as a prototype molecule for developing novel combination therapies. frontiersin.org Its ability to synergize with other agents opens avenues for designing treatments that could be more effective and less toxic.

Table 2: Synergistic Interactions of Methyl 4-hydroxycinnamate This table details the observed outcomes of combining methyl 4-hydroxycinnamate with other compounds in a research context, based on the provided text.

Co-Administered CompoundBiological ContextObserved Synergistic Effect
Carnosic AcidAcute Myeloid Leukemia (AML) CellsStrongly synergistic induction of calcium-dependent apoptosis. nih.govresearchgate.netfrontiersin.org
Calcitriol (Active Vitamin D)Acute Myeloid Leukemia (AML) CellsPotent enhancement of cell differentiation. nih.govnih.govresearchgate.net
Rosmarinic AcidAcute Myeloid Leukemia (AML) CellsNo significant synergy observed with carnosic acid. frontiersin.orgnih.gov
SilibininAcute Myeloid Leukemia (AML) CellsNo significant synergy observed with carnosic acid. frontiersin.orgnih.gov
ResveratrolAcute Myeloid Leukemia (AML) CellsNo significant synergy observed with carnosic acid. frontiersin.orgnih.gov
QuercetinAcute Myeloid Leukemia (AML) CellsNo significant synergy observed with carnosic acid. frontiersin.orgnih.gov

Pharmacokinetic and Biotransformation Research Considerations for Methyl 4 Hydroxycinnamate

Factors Influencing Oral Bioavailability in Research Models

The oral bioavailability of methyl 4-hydroxycinnamate, a derivative of p-coumaric acid, is a critical area of research for understanding its potential biological effects. medchemexpress.comcaymanchem.com Several factors, including its physicochemical properties and interactions within biological systems, are being investigated to determine how efficiently it is absorbed and utilized by the body.

In silico, or computer-based, models are valuable tools in the early stages of drug discovery and development for predicting the pharmacokinetic properties of compounds like methyl 4-hydroxycinnamate. researchgate.net These models analyze a compound's structure to forecast its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net This approach helps in identifying promising candidates and rejecting those with unfavorable characteristics early on. researchgate.net For instance, in silico analyses can predict properties like gastrointestinal absorption and whether a compound is likely to cross the blood-brain barrier. researchgate.net

The solubility and permeability of a compound are key determinants of its oral bioavailability. nih.gov Poor water solubility and/or low intestinal membrane permeability are significant hurdles for many orally administered drugs. nih.gov Research into methods like cocrystallization, which involves combining a drug with a coformer, is being explored to enhance the solubility and dissolution rate of poorly soluble compounds. nih.gov Additionally, the use of specific excipients in formulations can help maintain a state of supersaturation, preventing the drug from precipitating out of solution and thus enhancing its absorption potential. nih.gov

Table 1: Factors Under Investigation for their Influence on the Oral Bioavailability of Methyl 4-hydroxycinnamate and Related Compounds
FactorResearch FocusSignificance in Bioavailability
Physicochemical Properties Solubility, permeability, and stability in the gastrointestinal tract. nih.govnih.govDetermines the amount of compound available for absorption. nih.gov
In Silico Modeling Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties based on chemical structure. researchgate.netEarly assessment of a compound's potential as an orally active agent. researchgate.net
Formulation Strategies Use of cocrystals and excipients to enhance solubility and prevent precipitation. nih.govCan significantly improve the absorption of poorly soluble compounds. nih.gov
Metabolic Processes First-pass metabolism in the intestine and liver, including glucuronidation and sulfation. mdpi.comReduces the amount of the original compound that reaches systemic circulation. mdpi.com
Intestinal Microbiota Microbial transformation of the compound in the gut. jci.orgCan produce metabolites with different biological activities and absorption characteristics. jci.org

Metabolism and Biotransformation Pathways Studies

The metabolism of methyl 4-hydroxycinnamate, like other hydroxycinnamic acids, involves several biotransformation pathways that significantly affect its fate in the body. These pathways primarily involve conjugation reactions and the metabolic activity of the gut microbiota.

Research on O-glucuronidation and Other Conjugation Reactions

Glucuronidation is a major metabolic pathway for phenolic compounds like methyl 4-hydroxycinnamate. mdpi.com This process, catalyzed by uridine-5'-diphosphate-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the compound, increasing its water solubility and facilitating its excretion. mdpi.comhyphadiscovery.com Research has focused on the synthesis of glucuronide metabolites to better understand their biological activities and pharmacokinetic profiles. nih.gov For instance, studies have explored the chemical synthesis of aryl glucuronides, which can be challenging but is crucial for creating standards for metabolic studies. nih.gov

In addition to glucuronidation, sulfation is another key conjugation reaction in the metabolism of hydroxycinnamic acids. mdpi.com This reaction is catalyzed by sulfotransferases (SULTs). mdpi.com The extent of glucuronidation versus sulfation can vary depending on the specific compound and the tissue. For example, in liver S9 homogenates, sulfation was found to be a more efficient pathway for the metabolism of some hydroxycinnamic acids compared to glucuronidation. mdpi.com Methylation, catalyzed by catechol-O-methyltransferases (COMTs), is another important metabolic route. mdpi.com

The position of conjugation can significantly impact the biological activity of the resulting metabolite. For example, research on caffeic acid, a related compound, has shown that a caffeic acid 3-O-glucuronide retains significant antioxidant activity, while a 4-O-glucuronide has considerably less activity, highlighting the importance of the free hydroxyl group at the 4-position. mdpi.com

Role of Intestinal Microflora in Metabolism

The gut microbiota plays a crucial role in the metabolism of many dietary compounds, including hydroxycinnamic acids. jci.org These microorganisms possess a wide range of enzymes that can transform compounds in ways that human cells cannot. jci.org For instance, gut bacteria are equipped with cinnamoyl esterases that can cleave the ester linkages in compounds like methyl 4-hydroxycinnamate, releasing the free acid (p-coumaric acid). jci.org

Further metabolism by the gut microbiota can lead to a variety of smaller phenolic compounds. researchgate.net These microbial metabolites can then be absorbed into the bloodstream and may exert their own biological effects. nih.gov The composition of the gut microbiota can be influenced by various factors, including diet and exposure to substances like nicotine, which in turn can alter the metabolic profile of dietary compounds. news-medical.net

The interaction between the host and gut microbiota in metabolism is complex. For example, compounds can undergo enterohepatic cycling, where they are conjugated in the liver, excreted into the intestine via bile, deconjugated by gut bacteria, and then reabsorbed. jci.org This process can prolong the presence of the compound and its metabolites in the body.

Table 2: Key Biotransformation Pathways for Methyl 4-hydroxycinnamate and Related Compounds
PathwayKey Enzymes/ProcessesResulting MetabolitesSignificance
O-glucuronidation Uridine-5'-diphosphate-glucuronosyltransferases (UGTs) mdpi.comGlucuronide conjugates mdpi.comnih.govIncreases water solubility for excretion. mdpi.com
Sulfation Sulfotransferases (SULTs) mdpi.comSulfate conjugates mdpi.comAnother major pathway for detoxification and excretion. mdpi.com
Methylation Catechol-O-methyltransferases (COMTs) mdpi.comMethylated derivatives mdpi.comCan alter the biological activity of the compound. mdpi.com
Hydrolysis by Gut Microbiota Cinnamoyl esterases jci.orgp-Coumaric acid and other smaller phenolic compounds jci.orgresearchgate.netReleases the active acid form and produces other potentially bioactive metabolites. jci.org

Research on Cellular Uptake Mechanisms

The mechanisms by which methyl 4-hydroxycinnamate and its metabolites enter cells are crucial for understanding their biological activity at a molecular level. Research in this area often investigates general pathways for the uptake of small molecules.

One of the primary ways small molecules cross cell membranes is through passive diffusion, driven by a concentration gradient. However, for many compounds, including those that are charged or larger, cellular uptake is mediated by specific transport proteins or through endocytosis. nih.gov

Endocytosis is a process where the cell membrane engulfs substances, forming a vesicle to bring them into the cell. nih.govresearchgate.net This can occur through various mechanisms, such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. researchgate.net The specific pathway can depend on the properties of the molecule and the cell type. Research using fluorescence microscopy on living cells has shown that many peptides, for example, are taken up via endocytosis, resulting in their accumulation in endosomes. nih.gov

The development of cell-penetrating peptides (CPPs) has provided a tool to enhance the cellular delivery of various cargo molecules. researchgate.net While the exact mechanisms are still being fully elucidated, it is believed that CPPs can facilitate entry through both direct translocation across the membrane and endocytic pathways. researchgate.net Understanding these fundamental uptake mechanisms is essential for interpreting the results of in vitro studies on the biological effects of compounds like methyl 4-hydroxycinnamate.

Table 3: Investigated Cellular Uptake Mechanisms Relevant to Small Molecules
MechanismDescriptionKey Features
Passive Diffusion Movement across the cell membrane down a concentration gradient.Does not require energy; dependent on the molecule's lipophilicity and size.
Facilitated Diffusion Transport across the membrane mediated by carrier proteins.Does not require energy; specific to certain molecules.
Active Transport Movement against a concentration gradient, requiring energy (ATP).Mediated by specific transporter proteins.
Endocytosis The cell membrane engulfs the substance to form an intracellular vesicle. nih.govresearchgate.netEnergy-dependent process; includes macropinocytosis, clathrin-mediated, and caveolin-mediated pathways. researchgate.net

Advanced Research Methodologies and Analytical Approaches Utilized in Methyl 4 Hydroxycinnamate Studies

In Vitro Experimental Models

In vitro models are fundamental in dissecting the cellular and molecular mechanisms of action of Methyl 4-hydroxycinnamate. These systems offer a controlled environment to study its effects on specific biological processes.

Cell Culture Systems (e.g., Macrophage, Cancer, Melanoma Cells)

Cell culture systems have been instrumental in revealing the anti-inflammatory, anti-cancer, and other biological effects of Methyl 4-hydroxycinnamate.

Macrophage Cells: Studies frequently utilize macrophage cell lines, such as RAW 264.7, to investigate anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Methyl 4-hydroxycinnamate has been shown to significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). ebi.ac.ukresearchgate.net It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). ebi.ac.ukresearchgate.net The mechanism of action involves the activation of the Akt signaling pathway. ebi.ac.ukresearchgate.net Specifically, it has been shown to reduce LPS-induced NO production with an IC50 value of 19.29 µM in RAW 264.7 cells. bertin-bioreagent.com

Cancer Cells: The anti-cancer potential of Methyl 4-hydroxycinnamate has been explored in various cancer cell lines. In acute myeloid leukemia (AML) cells, such as KG-1a and HL60, Methyl 4-hydroxycinnamate has demonstrated a synergistic effect in inducing apoptosis when combined with carnosic acid. nih.govfrontiersin.orgnih.gov This synergistic effect was found to be dependent on intracellular calcium accumulation. frontiersin.orgnih.gov Alone, it is moderately cytotoxic to AML cells. nih.gov One study noted that a combination of Methyl 4-hydroxycinnamate and carnosic acid could effectively kill AML cells without harming normal peripheral blood mononuclear cells. frontiersin.org

Melanoma Cells: Research on B16 mouse melanoma cells has shown that Methyl 4-hydroxycinnamate can inhibit melanin (B1238610) formation. medchemexpress.comhycultec.deselleckchem.com This suggests its potential application in studies related to hyperpigmentation. The compound was observed to suppress melanin formation significantly in these cells, whereas its parent compound, p-coumaric acid, did not show the same effect. ebi.ac.uk

Table 1: Summary of In Vitro Studies on Methyl 4-hydroxycinnamate in Different Cell Lines

Cell Line Model Key Findings References
RAW 264.7 Macrophage (Inflammation) Inhibited LPS-induced NO, PGE2, TNF-α, IL-1β, iNOS, and COX-2 production. ebi.ac.ukresearchgate.netbertin-bioreagent.com ebi.ac.ukresearchgate.netresearchgate.netbertin-bioreagent.com
KG-1a, HL60 Acute Myeloid Leukemia (Cancer) Synergistically induces apoptosis with carnosic acid via calcium-dependent mechanisms. nih.govfrontiersin.orgnih.gov nih.govfrontiersin.orgnih.gov
B16 Mouse Melanoma Inhibits melanin formation. medchemexpress.comhycultec.deselleckchem.com ebi.ac.ukmedchemexpress.comhycultec.deselleckchem.com
A549 Human Lung Carcinoma Suppressed secretion of IL-6, IL-8, MCP-1, and ICAM-1. Inhibited activation of NF-κB/AP-1. medchemexpress.com medchemexpress.com
MCF-7 Human Breast Adenocarcinoma In the presence of H2O2-induced oxidative stress, its metabolite (compound 5) induced DNA damage. acs.org acs.org

Enzyme-Based and Cell-Free Assays (e.g., DPPH radical scavenging)

Enzyme-based and cell-free assays are crucial for determining the direct antioxidant capabilities of Methyl 4-hydroxycinnamate. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity. In this assay, Methyl 4-hydroxycinnamate has been shown to scavenge DPPH free radicals, although its potency can vary. One study reported an IC50 value of 772.47 µM. bertin-bioreagent.comnetascientific.com This indicates a direct ability to neutralize free radicals, which is a key aspect of its antioxidant properties. bertin-bioreagent.comnetascientific.comnih.gov

In Vivo Animal Models

To validate the findings from in vitro studies, researchers employ in vivo animal models. These models allow for the investigation of the compound's effects in a complex, whole-organism system.

Rodent Models for Anti-inflammatory Research (e.g., LPS-induced ARDS mice)

Rodent models are pivotal in confirming the anti-inflammatory effects of Methyl 4-hydroxycinnamate observed in cell cultures. A prominent model is the lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS) in mice. In this model, intranasal administration of LPS leads to a significant influx of neutrophils and macrophages into the lungs and an increase in inflammatory molecules in the bronchoalveolar lavage fluid (BALF). nih.govnih.gov Treatment with Methyl 4-hydroxycinnamate has been shown to significantly suppress this LPS-induced recruitment of inflammatory cells. nih.gov It also reduces the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as reactive oxygen species (ROS) in the BALF. nih.govresearchgate.net Furthermore, it inhibits the activation of the p38 MAPK/NF-κB signaling pathway and upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) in the lungs of these mice. nih.govnih.gov

Table 2: Effects of Methyl 4-hydroxycinnamate in LPS-Induced ARDS Mouse Model

Parameter Measured Effect of Methyl 4-hydroxycinnamate Treatment References
Inflammatory Cell Infiltration (Neutrophils, Macrophages) Significantly suppressed nih.gov
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) in BALF Significantly inhibited nih.govresearchgate.net
Reactive Oxygen Species (ROS) in BALF Decreased nih.govresearchgate.net
p38 MAPK/NF-κB Activation Inhibited nih.govnih.gov
Heme Oxygenase-1 (HO-1) Expression Upregulated nih.govnih.gov

Murine Models for Antimalarial Studies (e.g., P. berghei-infected mice)

The potential therapeutic applications of Methyl 4-hydroxycinnamate extend to infectious diseases like malaria. Murine models, specifically mice infected with the parasite Plasmodium berghei, are used for this purpose. Studies have demonstrated that administration of Methyl 4-hydroxycinnamate can reduce parasitemia and increase the survival rate of P. berghei-infected mice, indicating its potential as an antimalarial agent. netascientific.com

Spectroscopic and Computational Investigations

Advanced spectroscopic and computational methods provide deep insights into the molecular structure, electronic properties, and dynamic behavior of Methyl 4-hydroxycinnamate.

Spectroscopic Investigations: High-resolution gas-phase spectroscopic techniques, including UV excitation and IR absorption spectroscopy, have been used to study the conformational landscape of Methyl 4-hydroxycinnamate. ebi.ac.uknih.govacs.orgacs.org These studies have identified multiple stable conformers of the molecule, such as s-cis and s-trans forms. acs.org Picosecond pump-probe spectroscopy has been employed to measure the lifetimes of its excited states. nii.ac.jp For the bare molecule, the S1 state lifetime is very short (8-9 picoseconds), but complexation with a single water molecule dramatically increases this lifetime to 930 picoseconds, highlighting the significant influence of the microenvironment on its photophysics. nii.ac.jp

Computational Investigations: Quantum-chemical calculations and time-dependent density functional theory (TD-DFT) are used to complement experimental findings. nih.govacs.orgnih.gov These computational studies help to understand the electronic structure, predict non-radiative decay pathways after photoexcitation, and analyze the influence of molecular conformation on its properties. acs.orgnih.govacs.org For instance, computational analyses have been used to explore the S1(ππ*) excited state lifetime and the major non-radiative decay routes, which are crucial for understanding its photostability and potential as a sunscreen agent. nih.gov Molecular docking simulations have also been used to analyze the interaction between Methyl 4-hydroxycinnamate and enzymes like laccase. ebi.ac.uk

UV-IR Spectroscopy for Conformational Heterogeneity and Excited States

The conformational landscape and excited-state properties of methyl 4-hydroxycinnamate have been extensively investigated using a combination of UV and IR spectroscopy techniques, particularly in the gas phase. nih.govacs.orgebi.ac.uk These studies are crucial for understanding its role as a model chromophore for the Photoactive Yellow Protein (PYP). nih.govchemfaces.com

UV-UV depletion spectroscopy on jet-cooled molecules has successfully identified the presence of four distinct conformers of methyl 4-hydroxycinnamate. nih.govchemfaces.com These conformers arise from the s-cis/s-trans configuration around the C-C single bond of the propenyl chain and the syn/anti orientation of the phenolic hydroxyl group. nih.govchemfaces.com Each of these conformers exhibits a unique electronic excitation spectrum. nih.gov

To further characterize these conformers, IR-UV hole-burning spectroscopy has been employed to record their IR absorption spectra in the fingerprint region. nih.govchemfaces.com By comparing these experimental spectra with those predicted by quantum chemical calculations, specific vibrational markers have been assigned to each conformer, allowing for their unambiguous identification. nih.gov

High-resolution spectroscopic techniques have been instrumental in probing the electronic structure and properties of the lower excited singlet states (S1 and S2). acs.orgebi.ac.uk Detailed analysis of the vibrational modes in both excitation and emission spectra has led to the assignment of the S1 and S2 states to the V' and V ππ* states, which are distinguished by the degree of contribution from the HOMO → LUMO excitation. acs.orgebi.ac.uk

The influence of the environment on the spectroscopic properties of methyl 4-hydroxycinnamate has also been explored. nih.govacs.org Studies on methyl 4-hydroxycinnamate-water clusters have shown that complexation with a single water molecule significantly affects its spectroscopic properties, particularly in stabilizing the lowest excited singlet state and altering transition intensities. acs.orgebi.ac.uk The lifetime of the S1 state of the isolated molecule is in the range of 8-9 picoseconds, whereas for the water complex, it is significantly longer at 930 picoseconds. chemfaces.com

Quantum Chemistry and Computational Methods (e.g., MS-CASPT2, CASSCF)

Quantum chemistry and computational methods are indispensable tools for interpreting experimental data and providing deeper insights into the electronic structure and dynamics of methyl 4-hydroxycinnamate. nih.govacs.orgacs.org Methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Complete Active Space Second-order Perturbation Theory (MS-CASPT2) have been widely used. acs.orgmolcas.orgdiva-portal.orgarxiv.org

These multiconfigurational methods are particularly well-suited for studying systems with near-degeneracy of electronic states, such as in bond-breaking processes and for molecules in their excited states. arxiv.orgethernet.edu.et The CASSCF method is used to obtain a qualitatively correct wave function by including static electron correlation, while CASPT2 is subsequently employed to account for dynamic electron correlation, providing a more quantitative description. arxiv.orgethernet.edu.et

In the study of methyl 4-hydroxycinnamate, quantum chemical calculations have been crucial for assigning the different conformers observed in UV-UV depletion spectroscopy experiments. nih.govchemfaces.com While both Density Functional Theory (DFT) and wave function methods can reproduce experimental frequencies, calculations at the MP2 level have been found necessary to achieve agreement with experimentally observed intensities. nih.gov

The CASPT2 method, often used in conjunction with CASSCF, is a reliable tool for electronic structure calculations. molcas.org Recent advancements in the implementation of CASSCF and CASPT2, such as the use of Cholesky decomposition of integrals, have extended the applicability of these methods to larger molecular systems. molcas.org For methyl 4-hydroxycinnamate, MS-CASPT2 calculations have been used to benchmark the performance of semiempirical methods for electronically excited states. acs.org

The combination of high-level computational methods with experimental techniques provides a powerful approach to unravel the complex photophysics and photochemistry of molecules like methyl 4-hydroxycinnamate.

Computational Method Application in Methyl 4-hydroxycinnamate Studies Key Findings/Insights
CASSCF Determination of qualitatively correct wave functions and geometries of ground and excited states. arxiv.orgethernet.edu.etProvides a foundational understanding of the electronic structure, essential for subsequent, more accurate calculations. ethernet.edu.et
MS-CASPT2 Calculation of accurate energies for ground and excited states, including dynamic electron correlation. acs.orgmolcas.orgdiva-portal.orgUsed to benchmark other methods and provide quantitative agreement with experimental spectroscopic data. acs.org
DFT Prediction of vibrational frequencies and geometries. nih.govReproduces experimental frequencies reasonably well.
MP2 Calculation of IR intensities. nih.govFound to be necessary for obtaining agreement with experimentally observed IR intensities of different conformers. nih.gov

Cellular and Molecular Biology Techniques

Apoptosis Detection Assays (e.g., Annexin V/PI binding, Caspase/PARP cleavage analysis)

The induction of apoptosis, or programmed cell death, by methyl 4-hydroxycinnamate, particularly in combination with other compounds, has been investigated using a variety of established assays. nih.govfrontiersin.org A key early indicator of apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. biolegend.com This is commonly detected using the Annexin V binding assay. nih.govfrontiersin.orgbiolegend.com Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and can be quantified by flow cytometry. nih.govbiolegend.com To distinguish between early apoptotic cells (Annexin V positive, propidium (B1200493) iodide negative) and late apoptotic or necrotic cells (Annexin V and PI positive), a viability dye like propidium iodide (PI) is used concurrently. nih.govbiolegend.com

Another hallmark of apoptosis is the activation of a cascade of proteases called caspases. The activation of effector caspases, such as caspase-3, leads to the cleavage of specific cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.govfrontiersin.org The cleavage of caspase-3 and PARP can be detected by Western blot analysis, providing further evidence of apoptosis. nih.govfrontiersin.org For instance, studies have shown that treatment of acute myeloid leukemia (AML) cells with methyl 4-hydroxycinnamate in combination with carnosic acid leads to the cleavage of both caspase-3 and PARP. nih.govfrontiersin.org

Apoptosis Assay Principle Application in Methyl 4-hydroxycinnamate Research
Annexin V/PI Binding Assay Detects the externalization of phosphatidylserine (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event). biolegend.comUsed to quantify the percentage of apoptotic and necrotic AML cells (KG1a and HL60) after treatment with methyl 4-hydroxycinnamate. nih.govfrontiersin.org
Caspase-3 Cleavage Analysis Detects the active, cleaved form of caspase-3, a key executioner caspase in the apoptotic pathway, via Western blot. nih.govfrontiersin.orgDemonstrated the activation of the caspase cascade in HL60 cells treated with methyl 4-hydroxycinnamate and carnosic acid. nih.govfrontiersin.org
PARP Cleavage Analysis Detects the cleavage of PARP, a substrate of activated caspase-3, by Western blot. nih.govfrontiersin.orgConfirmed the execution phase of apoptosis in HL60 cells following treatment. nih.govfrontiersin.org

Gene and Protein Expression Analysis (e.g., Western blot for iNOS, COX-2, CD68)

Western blot analysis is a fundamental technique used to investigate the effect of methyl 4-hydroxycinnamate on the expression of key proteins involved in inflammatory pathways. nih.govresearchgate.netresearchgate.net Studies have focused on its ability to modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are upregulated during inflammation and contribute to the production of inflammatory mediators. researchgate.netresearchgate.netkoreascience.krd-nb.info

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation, methyl 4-hydroxycinnamate has been shown to significantly inhibit the LPS-induced protein expression of both iNOS and COX-2 in a concentration-dependent manner. researchgate.net This inhibition at the protein level suggests that methyl 4-hydroxycinnamate interferes with the signaling pathways that lead to the transcription and translation of these pro-inflammatory enzymes. researchgate.netd-nb.info The expression of β-actin is typically used as a loading control in these Western blot experiments to ensure equal protein loading across samples. researchgate.net While not explicitly detailed in the provided search results for methyl 4-hydroxycinnamate, CD68 is a well-known marker for macrophages and would likely be analyzed by techniques like Western blot or immunohistochemistry to identify and quantify macrophage populations in tissue samples in in vivo inflammation studies.

Cytokine and Mediator Quantification (e.g., ELISA, Griess assay)

The anti-inflammatory properties of methyl 4-hydroxycinnamate are further characterized by its ability to reduce the production of key inflammatory mediators and cytokines. nih.govresearchgate.netresearchgate.netnih.gov The Griess assay and Enzyme-Linked Immunosorbent Assay (ELISA) are the primary methods used for this quantification. nih.govresearchgate.netnih.gov

The Griess assay is a colorimetric method used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). nih.govresearchgate.net In studies using LPS-stimulated RAW 264.7 macrophages, methyl 4-hydroxycinnamate has been shown to significantly suppress the production of NO in a concentration-dependent manner, as measured by the Griess assay. nih.govresearchgate.netresearchgate.net

ELISA is a highly sensitive and specific technique used to quantify the levels of proteins, such as cytokines and prostaglandins, in cell culture supernatants. nih.govresearchgate.netnih.gov Research has demonstrated that methyl 4-hydroxycinnamate significantly inhibits the LPS-induced secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.net Furthermore, it also reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation synthesized by COX-2. nih.govresearchgate.netresearchgate.net

Quantification Method Molecule Measured Findings with Methyl 4-hydroxycinnamate
Griess Assay Nitric Oxide (via nitrite) nih.govresearchgate.netSignificantly inhibited LPS-induced NO production in RAW 264.7 macrophages. nih.govresearchgate.netresearchgate.net
ELISA Prostaglandin E2 (PGE2) nih.govresearchgate.netSignificantly suppressed LPS-induced PGE2 secretion in RAW 264.7 macrophages. nih.govresearchgate.netresearchgate.net
ELISA Tumor Necrosis Factor-alpha (TNF-α) nih.govresearchgate.netAttenuated the LPS-induced release of TNF-α from RAW 264.7 macrophages. nih.govresearchgate.net
ELISA Interleukin-1β (IL-1β) nih.govresearchgate.netReduced the LPS-induced secretion of IL-1β from RAW 264.7 macrophages. nih.govresearchgate.net

Flow Cytometry for Cell Viability and Apoptosis Assessment

Flow cytometry is a powerful and versatile technique that allows for the multi-parametric analysis of individual cells within a heterogeneous population. bio-rad-antibodies.comkumc.edu It is extensively used in studies of methyl 4-hydroxycinnamate to assess its effects on cell viability and to quantify apoptosis. nih.govfrontiersin.org

For assessing cell viability, flow cytometry can be used in conjunction with viability dyes like propidium iodide (PI) or 7-aminoactinomycin D (7-AAD). kumc.edubioradiations.com These dyes are excluded by cells with intact membranes (viable cells) but can penetrate the compromised membranes of dead cells, where they bind to nucleic acids and fluoresce. kumc.edubioradiations.com This allows for the accurate discrimination and quantification of live and dead cell populations. bioradiations.com

As mentioned in section 7.4.1, flow cytometry is the primary readout for the Annexin V/PI apoptosis assay. nih.govfrontiersin.orgbio-rad-antibodies.com By analyzing the fluorescence signals from both the Annexin V conjugate and PI, cells can be categorized into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). bio-rad-antibodies.com This detailed analysis provides quantitative data on the mode of cell death induced by methyl 4-hydroxycinnamate. nih.govfrontiersin.org

Future Research Directions and Translational Perspectives for Methyl 4 Hydroxycinnamate

Development of Novel Therapeutic Strategies and Combinatorial Approaches

Future therapeutic strategies are likely to focus on the synergistic effects of MHC when combined with other compounds. Research has shown that MHC can work in concert with other natural phenolic compounds, such as carnosic acid, to induce a significant anti-leukemic effect in acute myeloid leukemia (AML) cells. frontiersin.orgnih.govnih.gov This synergistic action, which leads to calcium-dependent apoptosis, presents a promising avenue for developing novel AML therapies. frontiersin.orgnih.govnih.govfrontiersin.org

The combination of MHC and carnosic acid has been identified as a potential prototype for new anti-leukemic treatments. frontiersin.orgnih.gov This is particularly significant given the limited success of conventional chemotherapy for AML over the past four decades. frontiersin.orgnih.gov Further studies are needed to explore other phytochemicals that could act synergistically with MHC to enhance its anti-cancer properties. frontiersin.orgfrontiersin.org The non-fluorescent nature of MHC gives it a technical advantage over compounds like curcumin (B1669340) in fluorescence-based assays, facilitating more accurate research. frontiersin.orgnih.govnih.gov

Combinatorial approaches are not limited to cancer therapy. The ability of MHC to enhance the differentiation of AML cells when combined with calcitriol, the active form of vitamin D, suggests its potential role in differentiation therapy. nih.govmdpi.commdpi.com Exploring these combinations could lead to more effective and less toxic treatment regimens for various diseases.

Elucidation of Undiscovered Mechanistic Pathways and Molecular Targets

While some mechanisms of MHC's action have been identified, such as the induction of calcium-dependent apoptosis, many of its molecular pathways and targets remain to be discovered. frontiersin.orgnih.gov Future research will need to delve deeper into the specific proteins and signaling cascades that MHC modulates. For instance, its anti-inflammatory effects are thought to be mediated through the inhibition of the nuclear factor-κB (NF-κB) pathway, which in turn reduces the secretion of pro-inflammatory cytokines like IL-8. chemfaces.com Further investigation into this and other potential pathways, such as the Nrf2 pathway, is warranted to fully understand its anti-inflammatory and antioxidant activities. nih.gov

Identifying the direct molecular targets of MHC is crucial for understanding its bioactivity. Molecular docking studies have suggested potential interactions with proteins like PLA2G2A, PTGS1, and ALOX5, which are involved in thrombosis. tandfonline.com Experimental validation of these interactions is a critical next step. Furthermore, understanding the conformational heterogeneity of MHC and how it interacts with its environment, including water molecules, will provide insights into its spectroscopic properties and how it binds to its targets. acs.org

Optimization of Methyl 4-hydroxycinnamate Derivatives for Enhanced Efficacy and Selectivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of MHC. mdpi.comresearchgate.net Research has already identified key structural elements necessary for its synergistic activity with carnosic acid, including the para-hydroxyl group on the phenolic ring, the carbon C7–C8 double bond, and the methyl-esterified carboxyl group. nih.govmdpi.comresearchgate.net

Future research will focus on synthesizing and evaluating a broader range of MHC derivatives to improve their efficacy and selectivity. researchgate.net For example, substituting the methyl ester group with an ethyl or tert-butyl ester group has been shown to enhance its synergistic effects with carnosic acid. researchgate.net Conversely, modifying the para-hydroxyl group can diminish its activity, highlighting the importance of this functional group. researchgate.net

The goal of these optimization studies is to design novel derivatives with improved pharmacokinetic properties, such as increased bioavailability and stability, while minimizing potential off-target effects. nih.gov This rational design approach, guided by SAR findings, could lead to the development of more potent and targeted therapeutic agents.

Exploration of Agrochemical and Biotechnological Applications in Research

Beyond its therapeutic potential, MHC and its derivatives have promising applications in agriculture and biotechnology. repec.org Studies have shown that MHC exhibits significant nitrification inhibitory activity, which can improve the efficiency of nitrogen fertilizers in soil. repec.orgmdpi.comwisdomlib.orgresearchgate.net Identifying MHC as a potential nitrification inhibitor opens up avenues for developing more sustainable agricultural practices. repec.orgmdpi.comwisdomlib.orgresearchgate.net

MHC has also demonstrated antifungal and herbicidal properties. scbt.comchemicalbook.comresearchgate.netresearchgate.net Its effectiveness against various plant pathogens suggests its potential use as a natural alternative to synthetic fungicides. researchgate.net Further research is needed to explore its full spectrum of activity against different pests and weeds and to develop effective formulations for agricultural use. researchgate.net

In the field of biotechnology, MHC can be used as a molecular probe or a starting material for the synthesis of other valuable compounds. chemicalbook.com Its role as a model chromophore for the Photoactive Yellow Protein (PYP) highlights its importance in biophysical studies. chemfaces.com

Challenges and Opportunities in Translating Research Findings to Broader Applications

Translating the promising preclinical findings of MHC into widespread clinical and commercial applications presents both challenges and opportunities. A significant hurdle in drug development is bridging the gap between animal studies and human clinical trials, as the in vivo performance of compounds can differ significantly. nih.gov For MHC, ensuring consistent efficacy and safety in diverse patient populations will be a key challenge. nih.gov

Furthermore, the complexity of formulation and large-scale synthesis of MHC and its derivatives must be addressed to ensure commercial viability. nih.gov Overcoming these manufacturing challenges will be crucial for making MHC-based products accessible and affordable.

Despite these challenges, there are considerable opportunities. The natural origin of MHC may lead to a more favorable public perception and regulatory pathway compared to purely synthetic compounds. The diverse biological activities of MHC, from anti-cancer to agrochemical, provide a wide range of potential applications, diversifying the risk and increasing the chances of successful commercialization. The development of biomarkers and companion diagnostics could help identify patient populations most likely to benefit from MHC-based therapies, paving the way for personalized medicine. nih.gov Continued interdisciplinary collaboration between chemists, biologists, and clinicians will be essential to navigate the challenges and fully realize the translational potential of Methyl 4-hydroxycinnamate.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Methyl 4-hydroxycinnamate in synthetic or isolated samples?

  • Methodological Answer :

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to compare experimental data with literature values (e.g., CAS 19367-38-5, molecular formula C₁₀H₁₀O₃) .
  • Database Cross-Referencing : Validate structural identity via SciFinder or Reaxys to confirm novelty or match with known compounds. For purity, report melting points or chromatographic retention times alongside published data .
  • Purity Standards : Ensure ≥98% purity via mass spectrometry or elemental analysis, as required for pharmacological studies .

Q. What are the established protocols for synthesizing Methyl 4-hydroxycinnamate from precursor compounds?

  • Methodological Answer :

  • Esterification : React 4-hydroxycinnamic acid with methanol under acid catalysis (e.g., sulfuric acid) at reflux. Monitor reaction progress via thin-layer chromatography (TLC).
  • Purification : Recrystallize the product using ethanol/water mixtures or employ column chromatography with silica gel. Confirm yield and purity gravimetrically .
  • Plant Extraction : For isolation from natural sources (e.g., Morinda citrifolia), use ethanol extraction followed by fractionation and spectroscopic validation .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of Methyl 4-hydroxycinnamate derivatives for antimicrobial applications?

  • Methodological Answer :

  • Derivatization Strategies : Introduce substituents (e.g., halogens, methoxy groups) to the aromatic ring or modify the ester group. Use computational tools (e.g., molecular docking) to predict binding affinities.
  • Bioassays : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Include controls like ciprofloxacin and assess cytotoxicity in mammalian cell lines .
  • Data Validation : Replicate results across independent trials and apply statistical tests (e.g., ANOVA) to confirm significance .

Q. What methodological considerations are critical when analyzing contradictory data in studies examining Methyl 4-hydroxycinnamate's antioxidant vs. pro-oxidant effects?

  • Methodological Answer :

  • Contextual Variables : Assess concentration-dependent effects (e.g., 1–100 µM) and cell type specificity. Use standardized assays like DPPH radical scavenging for antioxidants and ROS quantification for pro-oxidant activity.
  • Experimental Controls : Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only). Address confounding factors like light exposure or pH instability .
  • Meta-Analysis : Systematically review study designs (e.g., cohort vs. case-control) to identify bias sources, following COSMOS-E guidelines .

Q. What advanced spectroscopic techniques are recommended for elucidating the stereochemical properties of Methyl 4-hydroxycinnamate in complex matrices?

  • Methodological Answer :

  • Chiral Analysis : Employ circular dichroism (CD) spectroscopy or chiral HPLC columns to resolve enantiomers. Compare optical rotation data with literature.
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements, particularly in derivatives with modified functional groups .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to differentiate isobaric compounds and validate fragmentation patterns .

Q. How should researchers address solubility challenges when preparing Methyl 4-hydroxycinnamate for in vitro bioactivity assays?

  • Methodological Answer :

  • Solvent Screening : Test dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers (e.g., PBS with surfactants) for optimal solubility. Pre-warm solvents to 37°C if needed.
  • Sonication : Use ultrasonic baths to disperse aggregates. Measure solubility via UV-Vis spectroscopy at λmax ~300 nm .
  • Stability Testing : Monitor degradation under varying pH and temperature conditions using accelerated stability protocols .

Data Management and Reporting

Q. How can researchers ensure reproducibility when reporting experimental data for Methyl 4-hydroxycinnamate studies?

  • Methodological Answer :

  • FAIR Principles : Adhere to Findable, Accessible, Interoperable, and Reusable (FAIR) guidelines. Deposit raw NMR, HPLC, and bioassay datasets in repositories like Chemotion or RADAR4Chem .
  • Detailed Protocols : Specify instrument parameters (e.g., NMR frequency, HPLC gradient) and software versions (e.g., ChemDraw 21.0). Include uncertainty estimates for measurements .
  • Peer Review : Share preprints on platforms like bioRxiv and invite methodological critiques before journal submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.